molecular formula C16H16O B8171989 1-(Benzyloxy)-2-methyl-4-vinylbenzene

1-(Benzyloxy)-2-methyl-4-vinylbenzene

Cat. No.: B8171989
M. Wt: 224.30 g/mol
InChI Key: NGILMLLLUMQFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-2-methyl-4-vinylbenzene is a substituted benzene derivative featuring a benzyloxy group (-OCH₂C₆H₅) at position 1, a methyl group (-CH₃) at position 2, and a vinyl group (-CH=CH₂) at position 2. This compound belongs to a class of aromatic ethers and alkenes, where the benzyloxy group acts as a protective moiety for phenolic hydroxyl groups in synthetic chemistry . The vinyl substituent introduces reactivity for polymerization or further functionalization, making it valuable in materials science and pharmaceutical intermediates .

Properties

IUPAC Name

4-ethenyl-2-methyl-1-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-3-14-9-10-16(13(2)11-14)17-12-15-7-5-4-6-8-15/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGILMLLLUMQFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-methyl-4-vinylbenzene can be synthesized through several methods. One common approach involves the benzylation of 2-methyl-4-vinylphenol using benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods: Industrial production of 1-(Benzyloxy)-2-methyl-4-vinylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-methyl-4-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Benzyloxy)-2-methyl-4-vinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-methyl-4-vinylbenzene depends on its application:

Comparison with Similar Compounds

Vinyl vs. Nitrovinyl Groups

  • 1-(Benzyloxy)-2-methyl-4-vinylbenzene: The vinyl group enables polymerization (e.g., via radical or cationic mechanisms) and addition reactions (e.g., hydrohalogenation). This contrasts with 1-Methoxy-4-(2-nitrovinyl)benzene (), where the electron-withdrawing nitro group (-NO₂) reduces electrophilic substitution reactivity but enhances participation in Michael additions or cycloadditions .
  • Nitrovinyl derivatives (e.g., ) are often intermediates in pharmaceuticals due to their ability to undergo reduction to amines or serve as electrophiles in C-C bond formation .

Benzyloxy as a Protecting Group

  • The benzyloxy group in 1-(Benzyloxy)-2-methyl-4-vinylbenzene is stable under basic and mildly acidic conditions, similar to 4-Benzyloxy-2-bromo-1-methoxybenzene (). Both compounds require hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH) for deprotection .

Halogen-Substituted Derivatives

  • Bromo and iodo analogs (e.g., ) exhibit distinct reactivity. Bromo groups (C-Br) participate in cross-coupling reactions (e.g., Suzuki-Miyaura), while iodo derivatives (C-I) are more reactive in Ullmann or nucleophilic aromatic substitution . The absence of halogens in the target compound limits its utility in such reactions but enhances stability.

Stability and Handling

  • The benzyloxy group enhances solubility in organic solvents (e.g., acetone, DCM), similar to 4-Methoxy Benzyl Alcohol derivatives (). However, the vinyl group may necessitate storage under inert atmospheres to prevent premature polymerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.